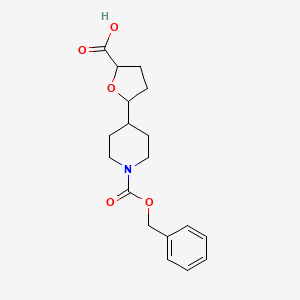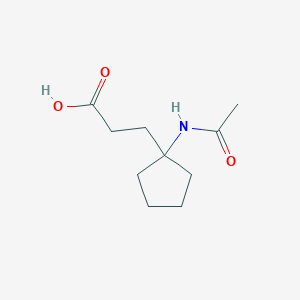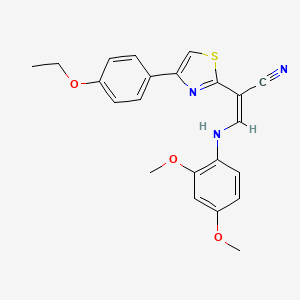
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid involves binding to the dopamine transporter and blocking its activity. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific area of the brain and the physiological or pathological conditions being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid have been studied extensively in animal models and in vitro systems. It has been found to increase dopamine levels in the brain, which can lead to various effects such as increased locomotor activity, enhanced reward-seeking behavior, and decreased anxiety-like behavior. It has also been found to have potential therapeutic effects in conditions such as depression and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, its limitations include its synthetic nature, which may limit its applicability to certain research questions, as well as its potential toxicity and side effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid. One area of interest is its potential therapeutic applications in conditions such as depression and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of dopamine in addiction and reward-seeking behavior. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as its applicability to other research questions beyond dopamine regulation.
Métodos De Síntesis
The synthesis method for 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is piperidine, which is reacted with phenylacetic acid to form 1-phenylpiperidine-4-carboxylic acid. This intermediate is then reacted with methoxycarbonyl chloride to form 1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. The final step involves reacting this intermediate with oxalyl chloride to form 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
Propiedades
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-17(21)16-7-6-15(24-16)14-8-10-19(11-9-14)18(22)23-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYXVJEXFZDKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)



![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)


![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)

![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
